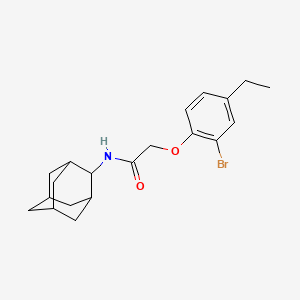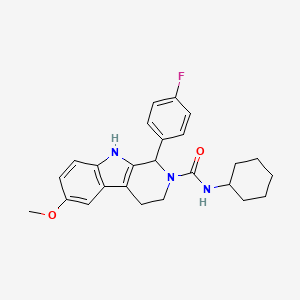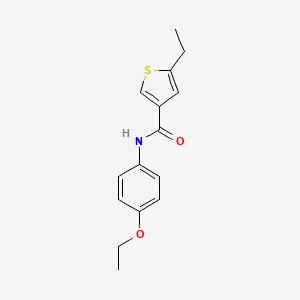
N-2-adamantyl-2-(2-bromo-4-ethylphenoxy)acetamide
Übersicht
Beschreibung
Adamantyl acetamide derivatives, including compounds with bromo-ethylphenoxy groups, are notable for their unique molecular structures and chemical properties. These compounds often feature in research due to their interesting chemical behaviors and potential applications in various fields.
Synthesis Analysis
The synthesis of adamantyl acetamide derivatives typically involves multi-step chemical reactions, including alkylation, nitration, and carbonylation processes. For instance, the synthesis of N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide demonstrates the complexity of achieving specific functional group substitutions on adamantyl acetamide backbones (Zhang Da-yang, 2004).
Molecular Structure Analysis
The molecular structures of adamantyl acetamide derivatives are characterized by their adamantane core and the specific orientation of substituents. Studies on compounds such as N-(1-Adamantyl)acetamide provide insights into the crystalline structures and confirm the spatial arrangements of atoms through X-ray diffraction analysis (J. Mizoguchi, M. Takayuki, & S. Kashino, 1997).
Chemical Reactions and Properties
Adamantyl acetamide derivatives undergo various chemical reactions, influenced by their functional groups. Research on the chemoselective acetylation of 2-Aminophenol exemplifies the specific reactions these compounds can participate in, leading to products with potential pharmaceutical applications (Deepali B Magadum & G. Yadav, 2018).
Physical Properties Analysis
The physical properties of adamantyl acetamide derivatives, including melting points, solubility, and crystal structures, are crucial for understanding their behavior in different environments. The methanol-water solvate of N-(1-Adamantyl)acetamide provides an example of how solvent interactions can influence the physical properties of these compounds (S. Kashino, S. Tateno, N. Hamada, & M. Haisa, 1998).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and hydrogen bonding capacity, of adamantyl acetamide derivatives are explored through various studies. The ion-exchange-resin-catalyzed adamantylation showcases the reactivity of these compounds under specific conditions, leading to the synthesis of key intermediates for further chemical transformations (Nan Wang, Ronghua Wang, Xiaoxin Shi, & Gang Zou, 2012).
Wissenschaftliche Forschungsanwendungen
Chemoselective Acetylation for Antimalarial Drug Synthesis
The chemoselective monoacetylation of amino groups in specific compounds, utilizing catalysts like Novozym 435, plays a crucial role in synthesizing intermediates for antimalarial drugs. This process, involving acyl donors such as vinyl acetate, highlights the importance of kinetically controlled synthesis for producing key pharmaceutical intermediates (Magadum & Yadav, 2018).
Amidation for Antimicrobial and Antiviral Applications
N-(1-Adamantyl)acetamide and its derivatives, obtained through amidation processes, show significant antimicrobial and antiviral activities. These compounds are used in treating and preventing diseases like influenza, herpes, and pneumonia, showcasing their potential in medicinal chemistry (Khusnutdinov et al., 2011).
Analgesic Drug Development
The development of adamantyl analogues of paracetamol, identified for their potent analgesic properties, marks a significant advancement in pain management. These analogues operate as selective TRPA1 channel antagonists, offering a new direction in analgesic drug design without direct interaction with cannabinoid receptors or COX inhibition (Fresno et al., 2014).
Synthesis for Cytotoxic and Anti-inflammatory Agents
The Leuckart synthesis approach has enabled the production of novel acetamide derivatives with potential cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. This synthesis technique is instrumental in creating compounds that can be compared with standard drugs for these effects, indicating their therapeutic potential (Rani et al., 2016).
Gastric Antisecretory Activity
Research into 0-alkylphenoxyalkylamines derived from classical H1 antagonists has unveiled their capability to inhibit histamine-induced gastric acid secretion. This discovery opens new avenues in treating gastrointestinal disorders, highlighting the versatility of adamantane derivatives in medical applications (Cross et al., 1977).
Anti-trypanosomal Activity
Adamantane arylhydroxamic acids have been synthesized and tested against Trypanosoma brucei and Trypanosoma cruzi, with specific derivatives showing promising activity and toxicity profiles against these pathogens. This research contributes to the development of new treatments for trypanosomiasis, a group of diseases with significant global health impacts (Foscolos et al., 2022).
Eigenschaften
IUPAC Name |
N-(2-adamantyl)-2-(2-bromo-4-ethylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrNO2/c1-2-12-3-4-18(17(21)10-12)24-11-19(23)22-20-15-6-13-5-14(8-15)9-16(20)7-13/h3-4,10,13-16,20H,2,5-9,11H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYYSGAYDPSLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OCC(=O)NC2C3CC4CC(C3)CC2C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-({5-[4-(cyclopentyloxy)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1-phenylethyl)acetamide](/img/structure/B4618730.png)

![1-[2-(4-fluorophenoxy)butanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4618761.png)
![4-{4-[(4-isobutylphenyl)sulfonyl]-1-piperazinyl}-4-oxobutanoic acid](/img/structure/B4618765.png)
![N-{3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-N'-ethylthiourea](/img/structure/B4618771.png)
![2-(3-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B4618772.png)
![N-(2-chloro-4-methylphenyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4618784.png)
![2-(4,6-dimethyl-2-pyrimidinyl)-5-(2-furylmethyl)-6-hydroxy-4-methyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B4618802.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)-N-1-naphthylacetamide](/img/structure/B4618807.png)

![N-(3,4-dichlorophenyl)-N'-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4618818.png)
